molecular formula C16H10Cl2N2OS B5978664 (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B5978664
M. Wt: 349.2 g/mol
InChI Key: LICHPXBTCADKIW-LCYFTJDESA-N
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Description

(5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a benzylidene group, a dichlorophenyl group, and a thiazolone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with benzaldehyde derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated benzylidene groups.

    Substitution: Substituted thiazolone derivatives with new functional groups.

Scientific Research Applications

(5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-benzylidene-2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one: Similar structure with a different substitution pattern on the phenyl ring.

    (5Z)-5-benzylidene-2-[(2,3-difluorophenyl)amino]-1,3-thiazol-4(5H)-one: Fluorine substituents instead of chlorine.

    (5Z)-5-benzylidene-2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one: Different positions of chlorine substituents on the phenyl ring.

Uniqueness

The uniqueness of (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the dichlorophenyl group at the 2,3-positions may influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

(5Z)-5-benzylidene-2-(2,3-dichlorophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-7-4-8-12(14(11)18)19-16-20-15(21)13(22-16)9-10-5-2-1-3-6-10/h1-9H,(H,19,20,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICHPXBTCADKIW-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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